N-[(4-bromothiophen-2-yl)methyl]-2-chloro-N-methylacetamide
Description
Properties
IUPAC Name |
N-[(4-bromothiophen-2-yl)methyl]-2-chloro-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrClNOS/c1-11(8(12)3-10)4-7-2-6(9)5-13-7/h2,5H,3-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRIFBTFJOFKIJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CS1)Br)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
- 4-Bromothiophene-2-carbaldehyde or 4-bromothiophene-2-methylamine derivatives are common precursors for introducing the 4-bromothiophen-2-ylmethyl moiety.
- Chloroacetyl chloride or related chloro-substituted acyl chlorides serve as electrophilic partners for amide bond formation.
- N-methylamine or its derivatives provide the methylated amine component.
Typical Synthetic Route
Synthesis of 4-bromothiophen-2-ylmethylamine :
Reduction or amination of 4-bromothiophene-2-carbaldehyde to obtain the corresponding amine.Amide Formation via Acylation :
The 4-bromothiophen-2-ylmethylamine is reacted with 2-chloroacetyl chloride under controlled conditions (usually in an inert solvent such as dichloromethane or toluene) with a base (e.g., triethylamine) to neutralize HCl formed during the reaction. This yields the target this compound.Purification :
The crude product is purified by recrystallization or chromatographic techniques to achieve high purity.
Reaction Conditions and Optimization
- Solvents : Non-polar aprotic solvents like toluene or dichloromethane are preferred for acylation steps to ensure good solubility and reactivity.
- Temperature : Typically, reactions are carried out at 0°C to room temperature to control the rate and minimize side reactions.
- Base : Triethylamine or similar organic bases are used to scavenge HCl and drive the reaction to completion.
- Stoichiometry : Equimolar amounts of amine and acyl chloride are generally used, with slight excess of base.
Alternative Synthetic Approaches
Suzuki Cross-Coupling Followed by Acylation :
A method involving Suzuki coupling of 4-bromo-substituted thiophene derivatives with boronic acids to install the thiophene moiety, followed by acylation with chloroacetyl chloride to form the amide. This method allows for structural diversification and has been reported to give moderate to good yields without hydrolysis of sensitive bonds.Direct Amidation Using Activated Esters :
Using activated esters of 2-chloroacetic acid (e.g., NHS esters) to react with 4-bromothiophen-2-ylmethylamine under mild conditions, avoiding the use of corrosive acyl chlorides.
Research Findings and Data
Yield and Purity
- Typical yields for the amide formation step range from 70% to 90% , depending on reaction conditions and purification methods.
- Purity is confirmed by spectroscopic methods (NMR, IR) and chromatographic analysis (HPLC).
Structural Confirmation
- NMR Spectroscopy : Characteristic signals for the thiophene ring protons, methyl group on nitrogen, and methylene bridge confirm the structure.
- Mass Spectrometry : Molecular ion peak consistent with molecular weight 282.59 g/mol.
- Elemental Analysis : Consistent with the molecular formula C8H9BrClNOS.
Computational and Theoretical Studies
Density Functional Theory (DFT) calculations on related thiophene amides reveal:
- Stability of the amide bond in the presence of halogen substituents.
- Frontier molecular orbital analysis indicating moderate reactivity, suitable for further functionalization if needed.
- Molecular electrostatic potential maps showing electron density distribution consistent with the expected chemical behavior of the compound.
Comparative Data Table: Key Reaction Parameters
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Amination of 4-bromothiophene-2-carbaldehyde | Reducing agent (e.g., NaBH4) or amination | 80-85 | High selectivity for amine formation |
| Acylation with 2-chloroacetyl chloride | Base (triethylamine), DCM, 0°C to RT | 75-90 | Controlled addition to minimize side reactions |
| Suzuki Coupling (alternative) | Pd catalyst, boronic acid, base, toluene | 40-50 | Moderate yields, useful for analog synthesis |
Chemical Reactions Analysis
Types of Reactions
N-[(4-bromothiophen-2-yl)methyl]-2-chloro-N-methylacetamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride in DMF.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(4-bromothiophen-2-yl)methyl]-2-chloro-N-methylacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(4-bromothiophen-2-yl)methyl]-2-chloro-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared below with structurally related acetamide derivatives (Table 1), focusing on substituent effects, molecular weights, and physicochemical properties.
Table 1: Structural Comparison of N-[(4-bromothiophen-2-yl)methyl]-2-chloro-N-methylacetamide and Analogs
Key Observations
Electronic Effects
- This contrasts with the electron-donating methyl group in N-(4-chlorophenyl)-N-methylacetamide derivatives (e.g., ) .
- The nitro and sulfonyl groups in N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () create stronger electron-withdrawing effects, which may alter reactivity in nucleophilic substitution reactions compared to the target compound .
Steric and Conformational Differences
- The imidazole and sulfanyl groups in 2-{[1-Allyl-5-(4-bromophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide () introduce bulkier substituents, likely reducing conformational flexibility relative to the target compound’s thiophene-methyl group .
- The trifluoromethoxy group in N-(2-([1,1′-biphenyl]-4-yl)-2-(trifluoromethoxy)ethyl)-2-chloroacetamide () adds steric hindrance and hydrophobicity, which could influence binding interactions in biological systems .
Crystallographic and Bond Length Variations
- N-(4-Bromophenyl)acetamide () exhibits bond length deviations in the acetamide region (C1–C2: 1.501 Å vs. 1.53 Å in other derivatives), highlighting how substituents like bromothiophene might influence molecular geometry .
Biological Activity
N-[(4-bromothiophen-2-yl)methyl]-2-chloro-N-methylacetamide is a compound of interest due to its unique chemical structure and potential biological activities. This article delves into the biological activity of this compound, summarizing its mechanisms, research findings, and applications in various fields.
Chemical Structure and Properties
This compound has the molecular formula and a molecular mass of approximately 282.59 g/mol. The presence of a bromothiophene moiety and a chloroacetamide group contributes to its reactivity and biological profile .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound is believed to modulate biochemical pathways by binding to these targets, potentially leading to therapeutic effects against various diseases .
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria as well as fungal species. The mechanism underlying this activity may involve the disruption of bacterial lipid biosynthesis or interference with essential metabolic pathways .
Anticancer Activity
The compound has also been evaluated for its anticancer potential, particularly against estrogen receptor-positive human breast adenocarcinoma (MCF7) cell lines. Sulforhodamine B (SRB) assays have shown that certain derivatives of this compound exhibit significant cytotoxicity, suggesting its potential as a lead compound in cancer therapy .
Case Studies
- Antimicrobial Study : A study assessed the antimicrobial efficacy of various derivatives of this compound using the turbidimetric method. Compounds derived from this structure demonstrated significant inhibition against bacterial strains, with minimum inhibitory concentrations (MICs) indicating effective dosage levels .
- Anticancer Screening : In another investigation, derivatives were screened for anticancer activity using MCF7 cell lines. The results indicated that specific modifications to the original structure enhanced cytotoxic effects, highlighting the importance of structural optimization in drug design .
Research Findings Summary Table
| Activity | Target | Method Used | Findings |
|---|---|---|---|
| Antimicrobial | Bacterial and fungal strains | Turbidimetric method | Significant inhibition observed; MIC values reported |
| Anticancer | MCF7 breast cancer cells | Sulforhodamine B assay | Cytotoxicity demonstrated; structural modifications enhanced activity |
Q & A
Q. What are the recommended safety protocols for handling N-[(4-bromothiophen-2-yl)methyl]-2-chloro-N-methylacetamide in laboratory settings?
- Methodological Answer : Researchers must wear protective eyewear, gloves, and lab coats to avoid skin contact. Experiments generating toxic byproducts should be conducted in fume hoods or gloveboxes to minimize inhalation risks. Waste must be segregated and disposed via certified hazardous waste management services to prevent environmental contamination .
Q. How can researchers synthesize this compound, and what intermediates are critical?
- Methodological Answer : A multi-step synthesis approach is typical. For example, bromothiophene derivatives can be functionalized via nucleophilic substitution or coupling reactions. Key intermediates include 4-bromo-2-thiophenemethanol and chloroacetylated precursors. Reaction optimization (e.g., temperature, catalyst selection) is crucial for yield improvement, as seen in analogous acetamide syntheses requiring 11 steps with 2–5% yields .
Q. What spectroscopic techniques are effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) (¹H/¹³C) confirms structural integrity, while High-Resolution Mass Spectrometry (HR-MS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups like amide bonds (C=O stretch ~1650 cm⁻¹). Purity assessment via HPLC (≥95%) is recommended, as standardized in related acetamide analyses .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Methodological Answer : Its bromothiophene and chloroacetamide moieties make it a candidate for drug discovery, particularly in targeting enzymes or receptors. Analogous compounds have been used as intermediates for kinase inhibitors or antimicrobial agents, requiring iterative SAR (Structure-Activity Relationship) studies .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in structural predictions for this compound?
- Methodological Answer : Single-crystal X-ray diffraction provides definitive bond lengths, angles, and torsion angles. For example, in N-(4-chloro-2-nitrophenyl)acetamide derivatives, crystallography revealed deviations in nitro group planarity (torsion angles: -16.7° to 160.9°), resolving computational mismatches . Such data guide corrections to computational models (e.g., DFT) for improved accuracy.
Q. What strategies optimize reaction yields in large-scale syntheses of this compound?
- Methodological Answer : Design of Experiments (DoE) and kinetic studies identify optimal conditions (e.g., solvent polarity, catalyst loading). For instance, refluxing in acetic anhydride improved yields in related acetamide syntheses by stabilizing reactive intermediates. Continuous flow reactors may enhance scalability while minimizing side reactions .
Q. How can computational methods (e.g., quantum mechanics) predict reactivity or degradation pathways?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) simulate reaction pathways, identifying transition states and energy barriers. Institutions like ICReDD integrate these with experimental data to predict hydrolysis or oxidation products. For example, methylsulfonyl acetamides show specific degradation trends under acidic conditions, validated via LC-MS .
Q. How should researchers address discrepancies in bioactivity data across different assay systems?
- Methodological Answer : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell viability). For instance, conflicting IC₅₀ values may arise from solvent effects (DMSO tolerance in cell lines) or protein binding variations. Statistical tools (e.g., ANOVA) and standardized protocols (e.g., CLIA guidelines) mitigate variability .
Q. What advanced separation techniques purify this compound from complex reaction mixtures?
- Methodological Answer : Preparative HPLC with C18 columns (ACN/water gradients) achieves high purity. Membrane-based separations (e.g., nanofiltration) are effective for thermally sensitive derivatives. For chiral impurities, chiral stationary phases (CSPs) or crystallization-induced diastereomer resolution are recommended .
Q. How do intermolecular interactions (e.g., hydrogen bonding) influence the compound’s stability in solid-state formulations?
- Methodological Answer :
X-ray crystallography and DSC (Differential Scanning Calorimetry) reveal packing motifs. In N-(4-chloro-2-nitrophenyl)acetamide, centrosymmetric C–H···O interactions stabilize the lattice, reducing hygroscopicity. Such data inform excipient selection (e.g., co-crystals) for pharmaceutical formulations .
Tables for Key Data
Q. Table 1: Spectroscopic Benchmarks for Characterization
| Technique | Key Peaks/Data | Reference |
|---|---|---|
| ¹H NMR | δ 3.2–3.5 ppm (N–CH₃), δ 4.5 ppm (CH₂Cl) | |
| ¹³C NMR | δ 170 ppm (C=O), δ 45 ppm (N–CH₃) | |
| HR-MS | m/z 322.98 [M+H]⁺ (calculated) |
Q. Table 2: Crystallographic Parameters from Analogous Compounds
| Compound | Space Group | Key Interactions | Reference |
|---|---|---|---|
| N-(4-Chloro-2-nitrophenyl)acetamide | P2₁/c | C–H···O (2.89 Å) | |
| 2-Chloro-N-(4-fluorophenyl)acetamide | P-1 | N–H···O (2.12 Å) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
